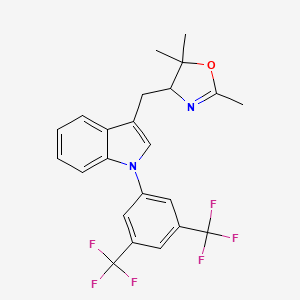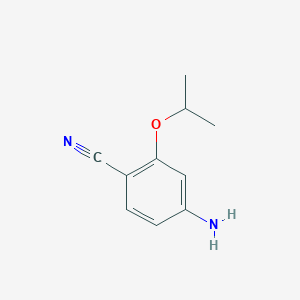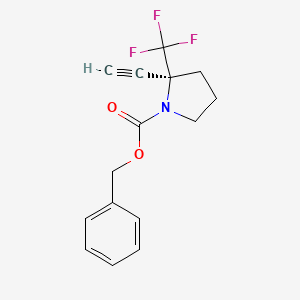
Benzyl (S)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2S)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with an ethynyl group and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (2S)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrrolidine ring can be reduced to form saturated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of saturated pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Benzyl (2S)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of trifluoromethyl and ethynyl groups on biological activity.
Industrial Applications: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of benzyl (2S)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pyrrolidine ring can interact with biological macromolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates
- Benzyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylates
Uniqueness
Benzyl (2S)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of both ethynyl and trifluoromethyl groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H14F3NO2 |
|---|---|
Molekulargewicht |
297.27 g/mol |
IUPAC-Name |
benzyl (2S)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H14F3NO2/c1-2-14(15(16,17)18)9-6-10-19(14)13(20)21-11-12-7-4-3-5-8-12/h1,3-5,7-8H,6,9-11H2/t14-/m1/s1 |
InChI-Schlüssel |
CEZSNDLPLSBCDU-CQSZACIVSA-N |
Isomerische SMILES |
C#C[C@@]1(CCCN1C(=O)OCC2=CC=CC=C2)C(F)(F)F |
Kanonische SMILES |
C#CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



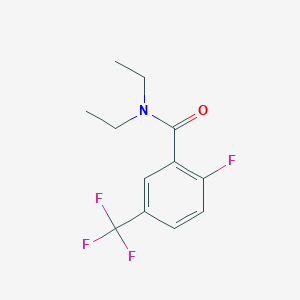
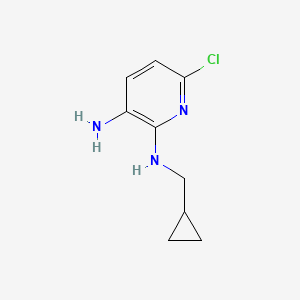
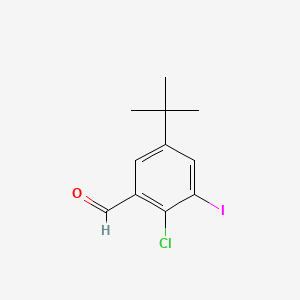
![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester](/img/structure/B14768639.png)

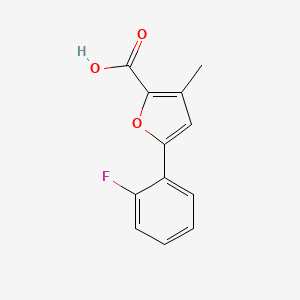
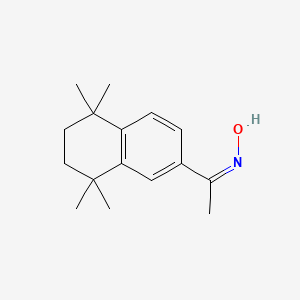
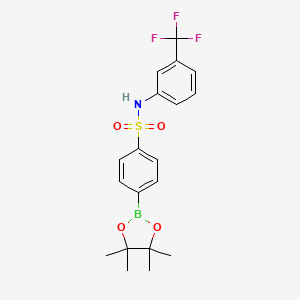
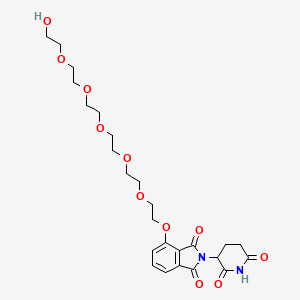
![N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B14768677.png)

